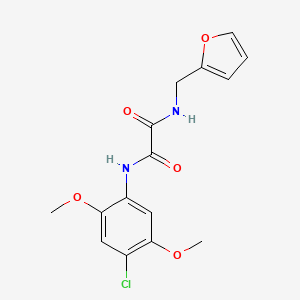
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFM-2 belongs to the class of compounds known as N-substituted 2,5-dimethoxyphenethylamines, which are structurally similar to the psychedelic drug mescaline.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide selectively inhibits the activity of the NMDA receptor by binding to a specific site on the receptor. This results in a decrease in calcium influx into the neuron, which in turn leads to a decrease in the activity of the neuron. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation. This compound has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide is that it is a highly selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to study its effects over a longer period of time.
Future Directions
There are a number of potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide. One area of interest is the potential use of this compound in treating conditions such as depression, anxiety, and addiction. Another area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research on the biochemical and physiological effects of this compound may also lead to the development of new drugs with similar mechanisms of action.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the NMDA receptor, which is involved in learning and memory processes in the brain. This compound has also been studied for its potential use in treating conditions such as depression, anxiety, and addiction.
properties
IUPAC Name |
N'-(4-chloro-2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-21-12-7-11(13(22-2)6-10(12)16)18-15(20)14(19)17-8-9-4-3-5-23-9/h3-7H,8H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURFUYDGEZXGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=CO2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3899958.png)
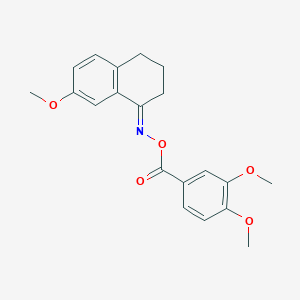
![ethyl 2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B3899980.png)
![N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3899987.png)
![N'-[(3-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899999.png)
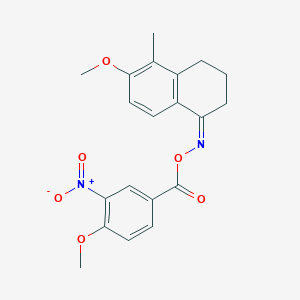
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(2-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3900012.png)
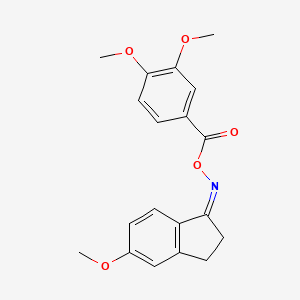

![3-fluoro-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B3900026.png)
![N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B3900041.png)
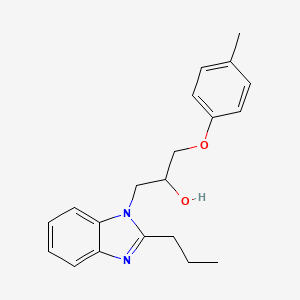

![3-[(methoxyacetyl)hydrazono]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B3900061.png)